An In-depth Technical Guide to 2,2'-Dinitrobenzidine: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,2'-Dinitrobenzidine: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Dinitrobenzidine, systematically known as 4,4'-diamino-2,2'-dinitrobiphenyl, is a yellow crystalline solid with the molecular formula C₁₂H₁₀N₄O₄. While its direct experimental data is not extensively documented in readily available literature, its structural motifs—a substituted biphenyl core with both nitro and amino functional groups—suggest significant potential as a versatile chemical intermediate. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a proposed synthetic pathway based on established organometallic reactions, and its potential applications, particularly in the synthesis of dyes, pigments, and advanced polymers. This document aims to serve as a foundational resource for researchers interested in the chemistry and applications of this and related dinitro-diamino-biphenyl compounds.
Chemical Structure and Identification
2,2'-Dinitrobenzidine is an aromatic organic compound characterized by a biphenyl backbone. Two nitro groups (-NO₂) are substituted at the 2 and 2' positions, and two amino groups (-NH₂) are at the 4 and 4' positions.
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IUPAC Name: 4,4'-diamino-2,2'-dinitrobiphenyl
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Synonyms: 2,2'-Dinitro-4,4'-biphenyldiamine[1]
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CAS Number: 5855-71-0[1]
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Molecular Formula: C₁₂H₁₀N₄O₄[1]
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Molecular Weight: 274.23 g/mol [1]
Caption: Chemical structure of 2,2'-Dinitrobenzidine.
Physicochemical Properties
| Property | Value | Source |
| Physical State | Yellow crystalline solid | [1] |
| Molecular Weight | 274.23 g/mol | [1] |
| Boiling Point | 499.4 °C at 760 mmHg | [1] |
| Flash Point | 255.9 °C | [1] |
| Density | 1.498 g/cm³ | [1] |
| Melting Point | Not available | [1] |
| Solubility in Water | Predicted to be low | Inferred from structure |
| Solubility in Organic Solvents | Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) | Inferred from structure |
Proposed Synthesis Pathway: Ullmann Condensation
A validated experimental protocol for the synthesis of 2,2'-Dinitrobenzidine is not prominently available in the literature. However, a plausible and efficient route can be designed based on the Ullmann condensation reaction , a well-established method for forming carbon-carbon bonds between aryl halides, catalyzed by copper.[2] High-yield synthesis of substituted 2,2'-dinitrobiphenyls has been demonstrated using this method, including solvent-free approaches.[3][4]
A proposed two-step synthesis starts from a readily available precursor, such as 2-chloro-5-nitroaniline.
Step 1: Ullmann Coupling of 2-chloro-5-nitroaniline to form 4,4'-diamino-2,2'-dinitrobiphenyl (2,2'-Dinitrobenzidine).
This step involves the copper-catalyzed homocoupling of 2-chloro-5-nitroaniline. The reaction is typically carried out at high temperatures, and modern variations may employ solvent-free techniques like high-speed ball milling to improve yield and reduce waste.[3]
Caption: Proposed synthesis of 2,2'-Dinitrobenzidine via Ullmann condensation.
Experimental Protocol (Proposed)
Caution: The Ullmann reaction with nitroaryl halides can be hazardous and may pose an explosion risk.[5] This procedure should only be performed by trained personnel in a controlled environment with appropriate safety precautions, including a blast shield and a well-ventilated fume hood.
Materials:
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2-chloro-5-nitroaniline
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Activated copper powder[4]
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High-boiling point solvent (e.g., nitrobenzene or dimethylformamide), or a high-speed ball mill for a solvent-free approach[3][5]
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitroaniline and an excess of activated copper powder.
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Reaction: If using a solvent, add the high-boiling point solvent. Heat the mixture to a high temperature (typically >200 °C) under a nitrogen atmosphere with vigorous stirring.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the copper catalyst.
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Purification: The crude product in the filtrate can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 2,2'-Dinitrobenzidine.
Predicted Spectroscopic Properties
Direct experimental spectral data for 2,2'-Dinitrobenzidine is scarce. The following are predictions based on its chemical structure and data from analogous compounds.[6][7]
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.5 ppm). Due to the dissymmetry of the molecule, each aromatic proton should be chemically non-equivalent, leading to a series of doublets and doublets of doublets. The protons ortho and para to the electron-donating amino groups would be expected to be more shielded (appear at a lower ppm) compared to those influenced by the electron-withdrawing nitro groups. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum is predicted to show 6 distinct signals for the aromatic carbons due to the molecule's symmetry. The carbons attached to the nitro groups (C2 and C2') would be significantly deshielded (higher ppm), while the carbons bonded to the amino groups (C4 and C4') would be shielded (lower ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 2,2'-Dinitrobenzidine is expected to show characteristic absorption bands for its functional groups:
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N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.
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NO₂ stretching: Strong absorption bands around 1500-1560 cm⁻¹ (asymmetric) and 1335-1380 cm⁻¹ (symmetric) for the nitro groups.
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Aromatic C-H stretching: Bands above 3000 cm⁻¹.
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Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
Aromatic nitro and amino compounds are known to absorb strongly in the UV-Vis region.[6] 2,2'-Dinitrobenzidine is expected to exhibit multiple absorption maxima due to π → π* and n → π* transitions. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the conjugated biphenyl system will likely result in a significant bathochromic (red) shift, leading to its yellow color.
Reactivity and Potential Applications
The bifunctional nature of 2,2'-Dinitrobenzidine, possessing both nucleophilic amino groups and electrophilic character on the aromatic rings due to the nitro groups, makes it a valuable intermediate in organic synthesis.
Azo Dye Synthesis
The primary amino groups of 2,2'-Dinitrobenzidine can be diazotized and then coupled with various aromatic compounds (coupling components) to form bis-azo dyes.[8][9] The presence of the nitro groups can act as auxochromes, modifying the color and properties of the resulting dyes. The general reaction involves the formation of a bis-diazonium salt, which then undergoes an electrophilic aromatic substitution with an electron-rich aromatic compound.
Polymer Chemistry
Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides.[10][11] 2,2'-Dinitrobenzidine could potentially be used in two ways:
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As a diamine monomer: The two primary amine groups can react with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The resulting polymers would have nitro groups pending from the main chain, which could be used for further functionalization or to enhance the thermal and oxidative stability of the polymer.
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As a precursor to other monomers: The nitro groups can be reduced to amino groups to form a tetra-amine (2,2',4,4'-tetraaminobiphenyl). This tetra-amine could then be used as a monomer for the synthesis of more complex polymer architectures, such as poly(benzimidazoles), which are known for their exceptional thermal stability.
Safety and Handling
2,2'-Dinitrobenzidine is reported to be a highly toxic and potentially carcinogenic compound.[1] It can cause skin and eye irritation, respiratory problems, and damage to the liver and kidneys.[1] Therefore, it must be handled with extreme caution using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and always within a certified fume hood.
Conclusion
2,2'-Dinitrobenzidine is a bifunctional aromatic compound with significant potential as a chemical intermediate. While detailed experimental data is limited in the public domain, its structure suggests promising applications in the synthesis of azo dyes and high-performance polymers. The proposed synthesis via Ullmann condensation offers a viable route for its preparation, which could be optimized using modern synthetic techniques. Further research into the experimental characterization and reactivity of this compound is warranted to fully explore its utility in materials science and chemical synthesis.
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